1,1-Bis(ethylsulfanyl)buta-1,3-diene
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Overview
Description
1,1-Bis(ethylsulfanyl)buta-1,3-diene is a chemical compound with the molecular formula C8H14S2. It is characterized by the presence of two ethylsulfanyl groups attached to a buta-1,3-diene backbone.
Preparation Methods
The synthesis of 1,1-Bis(ethylsulfanyl)buta-1,3-diene can be achieved through several synthetic routes. One common method involves the reaction of buta-1,3-diene with ethylthiol in the presence of a catalyst. The reaction conditions typically include moderate temperatures and the use of a solvent such as toluene . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Chemical Reactions Analysis
1,1-Bis(ethylsulfanyl)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethylsulfanyl groups to ethyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the ethylsulfanyl groups are replaced by other functional groups using reagents like alkyl halides
Scientific Research Applications
1,1-Bis(ethylsulfanyl)buta-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1-Bis(ethylsulfanyl)buta-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where it reacts with electrophiles to form new bonds. This process is facilitated by the presence of conjugated double bonds in the buta-1,3-diene backbone, which allows for resonance stabilization of the intermediate species .
Comparison with Similar Compounds
1,1-Bis(ethylsulfanyl)buta-1,3-diene can be compared with other similar compounds, such as:
1,3-Butadiene: Unlike this compound, 1,3-butadiene lacks the ethylsulfanyl groups and is primarily used in the production of synthetic rubber.
1,1-Dimethylbuta-1,3-diene: This compound has two methyl groups instead of ethylsulfanyl groups, resulting in different chemical reactivity and applications.
1,1-Bis(methylsulfanyl)buta-1,3-diene: Similar to this compound, but with methylsulfanyl groups, leading to variations in physical and chemical properties.
Properties
CAS No. |
104429-12-1 |
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Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
1,1-bis(ethylsulfanyl)buta-1,3-diene |
InChI |
InChI=1S/C8H14S2/c1-4-7-8(9-5-2)10-6-3/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
KLNKCSYBQFAQQS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=CC=C)SCC |
Origin of Product |
United States |
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